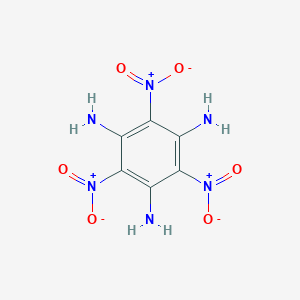

s-Triaminotrinitrobenzene

Overview

Description

Preparation Methods

The synthesis of s-Triaminotrinitrobenzene typically involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene. This intermediate is then subjected to ammonolysis, where the chlorine atoms are substituted with amino groups to yield this compound . An alternative method involves starting from phloroglucinol, which undergoes nitration to form trinitrophloroglucinol, followed by a series of reactions to produce this compound .

Chemical Reactions Analysis

s-Triaminotrinitrobenzene undergoes various chemical reactions, including:

Dehydration: This reaction forms mono- and di-furazans.

Substitution: The chlorine atoms in the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene are substituted with amino groups during the synthesis.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and ammonia . The major products formed from these reactions are mono- and di-furazans, and this compound itself .

Scientific Research Applications

Military Applications

- Explosive Formulations : TATB is primarily utilized in military applications as a component of plastic-bonded explosives (PBXs). It is often mixed with other explosives like HMX (octogen) to create formulations such as PBX-9502, PBX-9503, and LX-17-0, which are designed for specific performance characteristics under extreme conditions .

- Insensitivity : Due to its low sensitivity to impact and heat, TATB is preferred in military ordnance where safety is paramount. Its thermal stability allows it to be used in environments that would degrade other explosives .

Civilian Applications

- Oil Perforation : TATB has been investigated for use in down-hole oil perforation as both a booster and main charge explosive. Its ability to function effectively at elevated temperatures makes it suitable for this application .

- Construction and Demolition : The compound's stability also makes it an attractive option for controlled demolition activities where precision and safety are critical.

Research and Development

- Synthesis Improvements : Recent studies have focused on improving the synthesis of TATB through methods such as Vicarious Nucleophilic Substitution (VNS), which offers a more environmentally friendly production route compared to traditional nitration methods . This innovation not only reduces costs but also minimizes hazardous waste production.

- Purification Techniques : Research has also been conducted on purification methods to enhance the quality of TATB. Techniques such as sulfuric acid recrystallization and thermal gradient sublimation have been explored to achieve high purity levels necessary for sensitive applications .

Environmental Stability Studies

Studies have shown that TATB can undergo hydrolysis under certain conditions, leading to the formation of more soluble derivatives like 3,5-diamino-2,4,6-trinitrophenol. This transformation can occur naturally over time or be accelerated under alkaline conditions . Understanding these pathways is crucial for assessing the long-term environmental impact of TATB-containing munitions.

Case Study 1: Military Ordnance Testing

A series of tests conducted by the Lawrence Livermore National Laboratory evaluated the performance of TATB-based explosives under simulated combat conditions. The results indicated that TATB formulations maintained integrity and performance even when subjected to extreme temperatures and pressures.

Case Study 2: Environmental Impact Assessment

A study published in Scientific Reports assessed the hydrolysis products of TATB in various environmental conditions. The findings suggested that while TATB is stable under normal conditions, prolonged exposure to moisture can lead to degradation into more soluble compounds, raising concerns about leaching into groundwater .

Mechanism of Action

The mechanism of action of s-Triaminotrinitrobenzene involves its decomposition under high temperatures or shock. The initial decomposition mechanism is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism is also significant, as it is entropy-driven and becomes energetically favorable at high temperatures .

Comparison with Similar Compounds

s-Triaminotrinitrobenzene is often compared with other high explosives such as:

1,3-Diamino-2,4,6-trinitrobenzene (DATB): Similar in structure but with two amino groups instead of three.

Trinitrotoluene (TNT): Less stable and more sensitive to shock and heat compared to this compound.

1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Forms eutectics with this compound, enhancing its stability.

The uniqueness of this compound lies in its exceptional stability and insensitivity, making it a preferred choice for applications requiring high safety standards .

Biological Activity

s-Triaminotrinitrobenzene, commonly known as s-TATB, is a compound of significant interest due to its unique properties and applications, particularly in the field of explosives. This article examines the biological activity of s-TATB, focusing on its synthesis, properties, toxicological effects, and potential applications in various fields.

1. Chemical Structure and Synthesis

s-TATB is a derivative of trinitrobenzene with three amino groups attached to the benzene ring. Its chemical formula is CHNO. The synthesis of s-TATB has evolved over the years, with recent advancements improving yields and reducing environmental impact. A notable method involves vicarious nucleophilic substitution (VNS), which allows for efficient amination of nitroaromatic compounds under mild conditions .

| Synthesis Method | Yield | Environmental Impact |

|---|---|---|

| Traditional Nitration | Moderate | High |

| VNS Method | High | Low |

2.1 Toxicological Studies

Research indicates that s-TATB exhibits low acute toxicity compared to other energetic materials. However, chronic exposure can lead to adverse health effects, primarily affecting the liver and kidneys. Studies have shown that s-TATB can induce oxidative stress and inflammation in biological systems, which may contribute to its toxicological profile .

- Acute Toxicity : Low

- Chronic Effects : Potential liver and kidney damage

- Mechanism : Induction of oxidative stress

2.2 Interaction with Biological Systems

The interaction of s-TATB with lipid bilayers has been studied to understand its mechanism of action at the cellular level. It has been observed that s-TATB can disrupt lipid membranes, leading to increased permeability and potential cell death. This property raises concerns about its safety in environments where human exposure may occur .

3.1 Environmental Impact Assessment

A study conducted on the environmental fate of s-TATB revealed its persistence in soil and water systems. The compound was found to degrade slowly under natural conditions, raising concerns about long-term ecological effects .

- Persistence : High

- Degradation Rate : Slow in natural environments

3.2 Medical Applications

Despite its primary use as an explosive, research is exploring the potential medical applications of s-TATB due to its ability to interact with biological membranes. Preliminary studies suggest that modified forms of s-TATB could serve as drug delivery systems or anticancer agents by exploiting its membrane-disrupting properties .

4. Conclusion

The biological activity of this compound (s-TATB) presents a complex interplay between its energetic properties and potential health risks. While it shows promise for various applications, particularly in medicine, further research is necessary to fully understand its toxicological effects and environmental impact.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to study the detonation properties of TATB?

Researchers employ techniques such as Fabry–Perot laser interferometry to measure particle velocity histories during detonation . These experiments often involve driving inert materials (e.g., copper or salt crystals) with TATB-based charges to analyze reaction zone profiles. Basic setups include measuring pressure spikes (e.g., 33.7 GPa for LX-17 formulations) and reaction kinetics (e.g., 70% energy release within 100 ns) .

Q. How can thermodynamic data for TATB be reliably sourced?

The NIST Chemistry WebBook provides validated thermodynamic properties, including enthalpy of formation and heat capacity. Researchers should cross-reference experimental data (e.g., cylinder tests) with computational models (e.g., equations of state for reaction products) to ensure accuracy .

Q. What are the key factors influencing TATB’s stability under varying conditions?

Stability studies focus on thermal decomposition kinetics and sensitivity to mechanical stimuli. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to monitor phase transitions and crystallinity changes under controlled temperatures and pressures .

Advanced Research Questions

Q. How can computational models like DYNA2D improve predictions of TATB’s detonation behavior?

Hydrodynamic codes such as DYNA2D integrate ignition and growth reactive flow models to simulate detonation waves. Parameters like von Neumann spike pressure and reaction rate laws (e.g., 300 ns total energy release) are calibrated against experimental interferometry data to refine predictions of TATB’s performance in confined geometries .

Q. What methodologies resolve contradictions in reported TATB synthesis yields?

Discrepancies in synthesis efficiency (e.g., solvent selection, nitro-group reduction) require systematic reproducibility checks. Researchers should categorize studies using reliability criteria:

- Reliable with Restriction : Studies following international testing guidelines but with minor parameter deviations .

- Not Reliable : Poorly documented methods or unresolved interference issues . Meta-analyses of synthesis protocols (e.g., nitrobenzene amination routes) can identify optimal conditions .

Q. How do multi-method approaches address gaps in TATB’s environmental impact data?

Combine quantitative structure-activity relationship (QSAR) models (e.g., EPIWIN estimations) with experimental degradation studies. For example, analyze photolytic decomposition pathways using HPLC-MS and compare results with QSAR-predicted half-lives in aquatic systems .

Q. What frameworks guide hypothesis formulation for TATB’s mechanochemical behavior?

The PICO framework (Population: TATB crystals; Intervention: Mechanical stress; Comparison: Static vs. dynamic loading; Outcome: Sensitivity thresholds) helps structure research questions. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses align with practical and theoretical gaps .

Q. How should researchers design systematic reviews for TATB-related literature?

Use databases like PubMed and Engineering Village, applying Boolean operators (e.g., "s-triaminotrinitrobenzene AND detonation kinetics"). Document search strategies using PRISMA guidelines, including duplicate removal rates and inclusion/exclusion criteria for studies post-1990 .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing TATB’s sensitivity test data?

Apply Weibull distribution models to interpret drop-weight impact test results. For example, calculate E50 (50% ignition probability) and assess confidence intervals to account for experimental variability in friction sensitivity measurements .

Q. How can spectroscopic data inconsistencies in TATB characterization be mitigated?

Use reference standards (e.g., deuterated trichlorobenzene for GC-MS calibration) and validate spectra against peer-reviewed libraries. Report instrument parameters (e.g., FTIR resolution: 4 cm<sup>−1</sup>) to ensure reproducibility .

Q. Safety & Compliance

Q. What safety protocols are critical for handling TATB in laboratory settings?

Follow explosives safety guidelines: Use remote-controlled detonation chambers, conductive tools to prevent static discharge, and personal protective equipment (PPE) rated for high-energy materials. Store TATB in dessicated, shock-proof containers at ≤6°C .

Properties

IUPAC Name |

2,4,6-trinitrobenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFUJAMTCCQARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062818 | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3058-38-6 | |

| Record name | TATB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triaminotrinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.